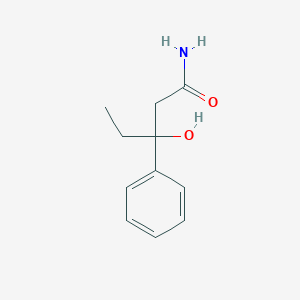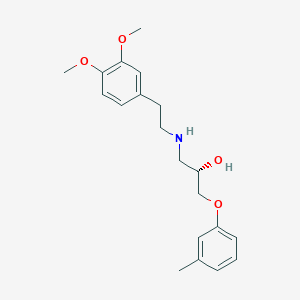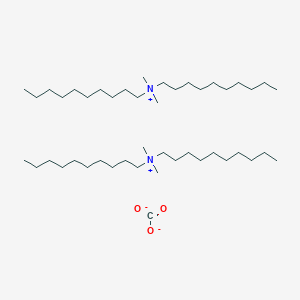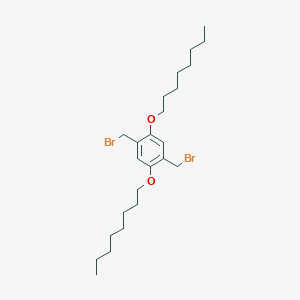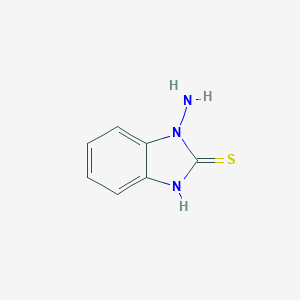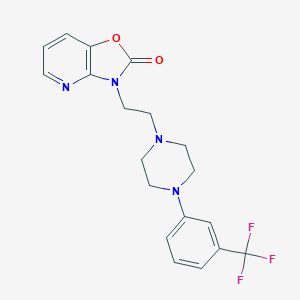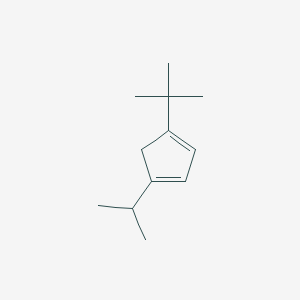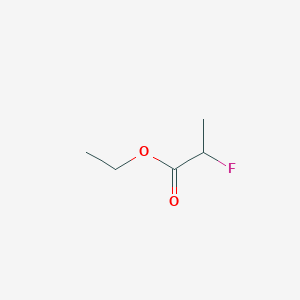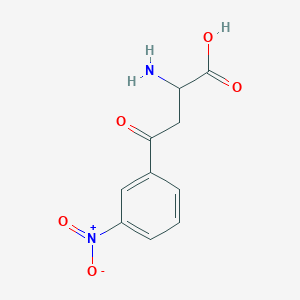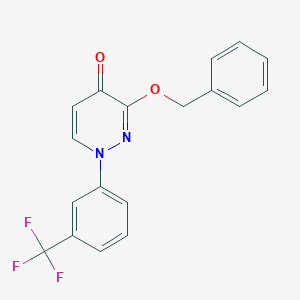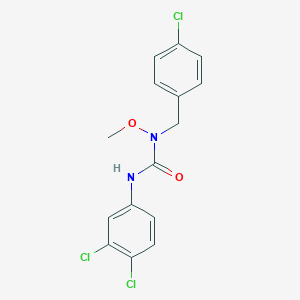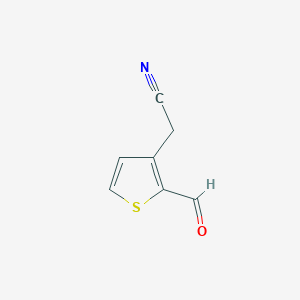
2-(2-Formylthiophen-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Formylthiophen-3-yl)acetonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiophene derivative that has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(2-Formylthiophen-3-yl)acetonitrile is not well understood. However, it has been suggested that the compound may interact with various biological targets, including enzymes and receptors, leading to its observed biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
2-(2-Formylthiophen-3-yl)acetonitrile has been found to exhibit interesting biochemical and physiological effects. It has been shown to exhibit antioxidant activity, making it a promising compound for the treatment of various oxidative stress-related disorders. Additionally, it has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-Formylthiophen-3-yl)acetonitrile in lab experiments is its high purity and stability. The compound can be easily synthesized in good yields and high purity, making it a reliable building block for the synthesis of various organic semiconductors. However, one of the main limitations of using 2-(2-Formylthiophen-3-yl)acetonitrile in lab experiments is its relatively high cost, which may limit its use in large-scale applications.
Direcciones Futuras
There are several future directions for the research on 2-(2-Formylthiophen-3-yl)acetonitrile. One of the most promising directions is the development of new organic semiconductors based on the compound. Additionally, the compound may be further studied for its potential applications in the treatment of various oxidative stress-related disorders and as a potential antimicrobial agent. Further research may also be conducted to better understand the mechanism of action of the compound and to identify new biological targets for the development of new drugs and therapies.
Conclusion:
In conclusion, 2-(2-Formylthiophen-3-yl)acetonitrile is a promising chemical compound that has been extensively studied for its potential applications in scientific research. It has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects. Its potential applications in the field of organic electronics, as well as in the treatment of various oxidative stress-related disorders and as a potential antimicrobial agent, make it a promising compound for future research.
Métodos De Síntesis
The synthesis of 2-(2-Formylthiophen-3-yl)acetonitrile has been reported using various methods. One of the most commonly used methods involves the reaction of 2-bromo-3-thiophenecarboxaldehyde with acetonitrile in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yields and high purity.
Aplicaciones Científicas De Investigación
2-(2-Formylthiophen-3-yl)acetonitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit interesting biochemical and physiological effects, making it a promising compound for various applications. One of the most promising applications of 2-(2-Formylthiophen-3-yl)acetonitrile is in the field of organic electronics, where it has been used as a building block for the synthesis of various organic semiconductors.
Propiedades
Número CAS |
135737-18-7 |
|---|---|
Nombre del producto |
2-(2-Formylthiophen-3-yl)acetonitrile |
Fórmula molecular |
C7H5NOS |
Peso molecular |
151.19 g/mol |
Nombre IUPAC |
2-(2-formylthiophen-3-yl)acetonitrile |
InChI |
InChI=1S/C7H5NOS/c8-3-1-6-2-4-10-7(6)5-9/h2,4-5H,1H2 |
Clave InChI |
CMHMRJASMKQBCQ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1CC#N)C=O |
SMILES canónico |
C1=CSC(=C1CC#N)C=O |
Sinónimos |
3-Thiopheneacetonitrile, 2-formyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






